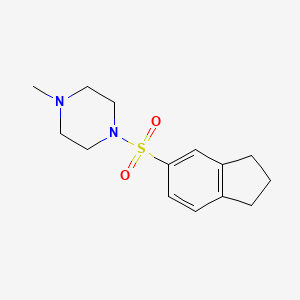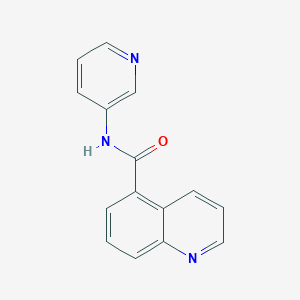
6-(Azepane-1-carbonyl)-2-methylpyridazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Azepane-1-carbonyl)-2-methylpyridazin-3-one, also known as AMC or Azepanoylpyridazinone, is a heterocyclic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and limitations for laboratory experiments have been extensively studied.
作用機序
The mechanism of action of 6-(Azepane-1-carbonyl)-2-methylpyridazin-3-one is not fully understood. However, studies have shown that this compound can inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation. 6-(Azepane-1-carbonyl)-2-methylpyridazin-3-one has also been found to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that play a crucial role in cancer cell invasion and metastasis. Additionally, 6-(Azepane-1-carbonyl)-2-methylpyridazin-3-one has been found to modulate the activity of various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and cancer.
Biochemical and Physiological Effects:
6-(Azepane-1-carbonyl)-2-methylpyridazin-3-one has been found to have various biochemical and physiological effects. Studies have shown that 6-(Azepane-1-carbonyl)-2-methylpyridazin-3-one can inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation. Additionally, 6-(Azepane-1-carbonyl)-2-methylpyridazin-3-one has been found to inhibit the activity of MMPs, enzymes that play a crucial role in cancer cell invasion and metastasis. Furthermore, 6-(Azepane-1-carbonyl)-2-methylpyridazin-3-one has been found to modulate the activity of various signaling pathways, including the NF-κB pathway, which is involved in the regulation of inflammation and cancer.
実験室実験の利点と制限
6-(Azepane-1-carbonyl)-2-methylpyridazin-3-one has several advantages for laboratory experiments. This compound is stable and can be easily synthesized using various methods. Additionally, 6-(Azepane-1-carbonyl)-2-methylpyridazin-3-one has been found to have low toxicity and can be easily administered to cells and animals. However, one of the limitations of 6-(Azepane-1-carbonyl)-2-methylpyridazin-3-one is its poor solubility in water, which can make it difficult to administer in vivo. Furthermore, the mechanism of action of 6-(Azepane-1-carbonyl)-2-methylpyridazin-3-one is not fully understood, which can make it challenging to design experiments to study its effects.
将来の方向性
There are several future directions for the study of 6-(Azepane-1-carbonyl)-2-methylpyridazin-3-one. One of the future directions is to investigate the potential therapeutic applications of 6-(Azepane-1-carbonyl)-2-methylpyridazin-3-one in various diseases, including cancer, inflammation, and neurological disorders. Additionally, future studies can focus on understanding the mechanism of action of 6-(Azepane-1-carbonyl)-2-methylpyridazin-3-one and its effects on various signaling pathways. Furthermore, future studies can investigate the pharmacokinetics and pharmacodynamics of 6-(Azepane-1-carbonyl)-2-methylpyridazin-3-one to determine its optimal dose and administration route. Finally, future studies can focus on developing novel analogs of 6-(Azepane-1-carbonyl)-2-methylpyridazin-3-one with improved solubility and potency.
Conclusion:
6-(Azepane-1-carbonyl)-2-methylpyridazin-3-one is a heterocyclic compound that has shown promising results in scientific research, particularly in the field of drug discovery. This compound has potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. The synthesis of 6-(Azepane-1-carbonyl)-2-methylpyridazin-3-one has been achieved using various methods, and its mechanism of action, biochemical and physiological effects, and limitations for laboratory experiments have been extensively studied. Future studies can focus on investigating the potential therapeutic applications of 6-(Azepane-1-carbonyl)-2-methylpyridazin-3-one, understanding its mechanism of action, and developing novel analogs with improved solubility and potency.
合成法
The synthesis of 6-(Azepane-1-carbonyl)-2-methylpyridazin-3-one has been achieved using different methods. One of the most common methods used for the synthesis of 6-(Azepane-1-carbonyl)-2-methylpyridazin-3-one involves the reaction of 2-methylpyridazine-3,6-dicarboxylic acid with azepanoyl chloride in the presence of triethylamine. This reaction results in the formation of 6-(Azepane-1-carbonyl)-2-methylpyridazin-3-one. Other methods include the reaction of 2-methylpyridazine-3,6-dicarboxylic acid with azepan-1-ol in the presence of a coupling agent.
科学的研究の応用
6-(Azepane-1-carbonyl)-2-methylpyridazin-3-one has shown promising results in scientific research, particularly in the field of drug discovery. This compound has been found to have potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Studies have shown that 6-(Azepane-1-carbonyl)-2-methylpyridazin-3-one has anti-inflammatory properties and can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammation process. Additionally, 6-(Azepane-1-carbonyl)-2-methylpyridazin-3-one has been found to have potential anticancer properties by inhibiting the proliferation and migration of cancer cells.
特性
IUPAC Name |
6-(azepane-1-carbonyl)-2-methylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-14-11(16)7-6-10(13-14)12(17)15-8-4-2-3-5-9-15/h6-7H,2-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCRPENOTAMGMQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Azepane-1-carbonyl)-2-methylpyridazin-3-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B7540023.png)

![4-Methyl-6-[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B7540033.png)

![2-[(2,5-dimethoxyphenyl)sulfonyl-methylamino]-N,N-dimethylacetamide](/img/structure/B7540036.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide](/img/structure/B7540048.png)
![(2,4-Dichlorophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B7540052.png)
![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzenesulfonamide](/img/structure/B7540059.png)



